molecular formula C9H10N2 B12885411 7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile CAS No. 505097-52-9

7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile

Katalognummer: B12885411
CAS-Nummer: 505097-52-9
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: MWMJEMYDFZDQON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolizines, which are bicyclic structures with a nitrogen atom at the ring junction. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile typically involves cyclization reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates in alcohols . This reaction proceeds smoothly and produces the desired pyrrolizine derivatives in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile involves its interaction with molecular targets and pathways in biological systems. For example, it may inhibit specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other pyrrolizine derivatives.

Eigenschaften

CAS-Nummer

505097-52-9

Molekularformel

C9H10N2

Molekulargewicht

146.19 g/mol

IUPAC-Name

1-methyl-6,7-dihydro-5H-pyrrolizine-2-carbonitrile

InChI

InChI=1S/C9H10N2/c1-7-8(5-10)6-11-4-2-3-9(7)11/h6H,2-4H2,1H3

InChI-Schlüssel

MWMJEMYDFZDQON-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CCCN2C=C1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.